molecular formula C14H24N2O4 B8200642 rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

Cat. No.: B8200642
M. Wt: 284.35 g/mol
InChI Key: AVDWTKDBNVNJGB-QMTHXVAHSA-N
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Description

Rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is a complex organic molecule notable for its unique structural characteristics and potential applications in various scientific fields. The compound includes multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid involves several steps, typically starting with commercially available reagents. A common synthetic route includes the formation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the tert-butoxycarbonyl and carboxylic acid groups under controlled conditions. Reaction conditions such as temperature, solvent choice, and pH are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would require scalable and cost-effective methods. Flow chemistry, continuous synthesis, and automation can enhance efficiency and reproducibility. Industrial production often prioritizes green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

  • Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents such as halides under mild or harsh conditions depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield higher oxidation states of the compound, while reduction could lead to more saturated forms. Substitution reactions can introduce new functional groups, modifying the compound's properties.

Scientific Research Applications

Chemistry

In chemistry, rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in developing new materials and catalysts.

Biology

In biological research, this compound can serve as a molecular probe to study protein-ligand interactions. Its structural complexity offers insights into binding affinities and mechanisms.

Medicine

In medicinal chemistry, researchers investigate its potential as a pharmaceutical lead compound. Its functional groups and stereochemistry may interact with biological targets, providing therapeutic benefits.

Industry

In industrial applications, this compound is used in the synthesis of polymers and advanced materials with specific properties such as high strength or conductivity.

Mechanism of Action

Rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid exerts its effects through interactions with molecular targets. The compound's functional groups enable it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing various biological pathways.

Comparison with Similar Compounds

Rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid stands out due to its specific combination of functional groups and stereochemistry. Similar compounds include:

  • Rel-(3aR,7aS)-2-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

  • Rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-octahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid

While these compounds share core structural similarities, the presence and position of additional groups like tert-butoxycarbonyl and methyl influence their chemical behavior and applications.

There you have it! A detailed dive into this fascinating compound. Anything more you want to explore about it?

Properties

IUPAC Name

(3aR,7aS)-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-13(2,3)20-12(19)16-8-10-7-15(4)6-5-14(10,9-16)11(17)18/h10H,5-9H2,1-4H3,(H,17,18)/t10-,14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDWTKDBNVNJGB-QMTHXVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CCC2(C1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN(CC[C@]2(C1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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